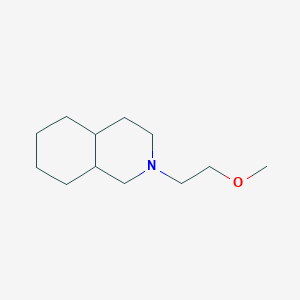
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in different fields.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is not fully understood. However, it has been proposed that it exerts its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been suggested that it may act on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and motor coordination in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in different experimental setups. However, one of the main limitations is its high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research on 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One of the main areas of focus is the development of new pain-relieving drugs based on its analgesic and anti-inflammatory properties. Another area of focus is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, there is a need for further research on its antimicrobial and antifungal properties, which may lead to the development of new antibiotics. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of the product, thereby reducing its cost and increasing its availability for research purposes.
Synthesis Methods
The synthesis of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the condensation reaction of 2-methoxyethylamine and cyclohexanone in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate product, which is then reduced using sodium borohydride to obtain the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in different fields of research. It has been found to have significant analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain-relieving drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJXZURCAZCUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






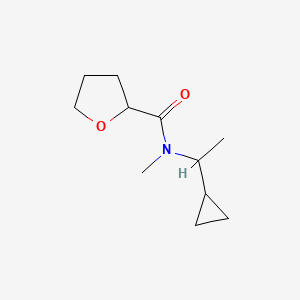
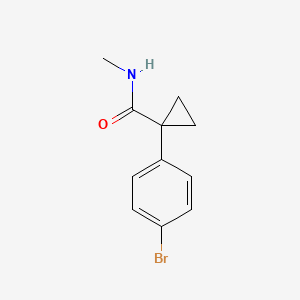
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
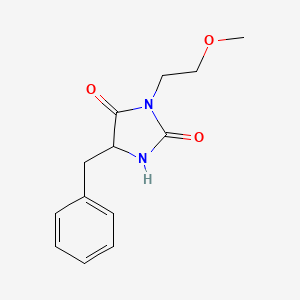
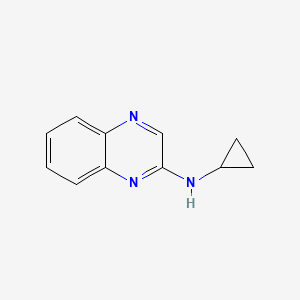
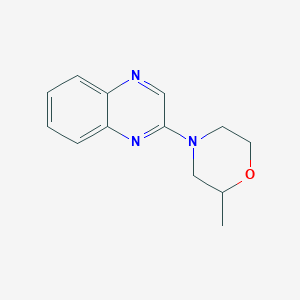

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)